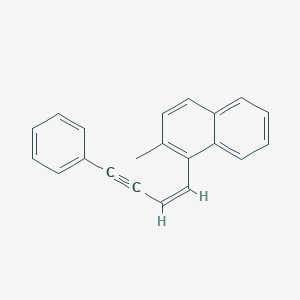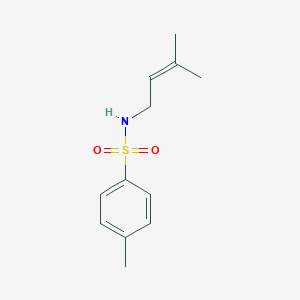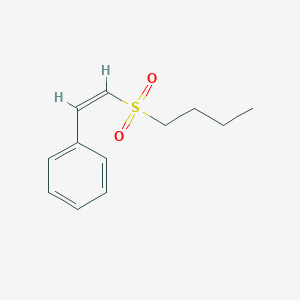![molecular formula C28H24 B371702 6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene](/img/structure/B371702.png)
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene is a complex organic compound with a molecular formula of C28H24 and a molecular weight of 360.5 g/mol This compound is characterized by its unique structure, which includes a phenanthrene core substituted with dimethylphenyl and butenynyl groups
Chemical Reactions Analysis
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene can undergo various types of chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas for reduction, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and affecting cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its application and the nature of the interactions .
Comparison with Similar Compounds
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene can be compared with other similar compounds, such as:
Phenanthrene derivatives: Compounds with similar phenanthrene cores but different substituents.
Dimethylphenyl compounds: Compounds with similar dimethylphenyl groups but different core structures.
Butenynyl compounds: Compounds with similar butenynyl groups but different core structures. The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties.
Properties
Molecular Formula |
C28H24 |
|---|---|
Molecular Weight |
360.5g/mol |
IUPAC Name |
6-[(E)-4-(3,5-dimethylphenyl)but-1-en-3-ynyl]-2,4-dimethylphenanthrene |
InChI |
InChI=1S/C28H24/c1-19-13-20(2)16-24(15-19)8-6-5-7-23-9-10-25-11-12-26-17-21(3)14-22(4)28(26)27(25)18-23/h5,7,9-18H,1-4H3/b7-5+ |
InChI Key |
WWRZRZFDSXYDEW-FNORWQNLSA-N |
SMILES |
CC1=CC(=CC(=C1)C#CC=CC2=CC3=C(C=C2)C=CC4=CC(=CC(=C43)C)C)C |
Isomeric SMILES |
CC1=CC(=CC(=C1)C#C/C=C/C2=CC3=C(C=C2)C=CC4=CC(=CC(=C43)C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CC=CC2=CC3=C(C=C2)C=CC4=CC(=CC(=C43)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Methyl-4,5-dihydrobenzo[l]acephenanthrylene](/img/structure/B371620.png)
![11-Methyl-1-phenylbenzo[c]phenanthrene](/img/structure/B371623.png)
![7-[2-(2-Naphthyl)vinyl]-1-phenylnaphthalene](/img/structure/B371626.png)
![2-[2-(2-Vinylphenyl)vinyl]naphthalene](/img/structure/B371629.png)
![Methyl4-(11-methylbenzo[c]phenanthren-1-yl)phenylether](/img/structure/B371630.png)
![Methyl 5-oxotricyclo[5.2.1.02,6]deca-3,8-diene-2-carboxylate](/img/structure/B371634.png)
![methyl N-[9H-fluoren-9-ylidene(phenyl)methyl]benzenecarbimidothioate](/img/structure/B371635.png)
![4,5-Dibromotricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B371636.png)

![2-[(4-Methylphenyl)sulfonyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B371639.png)


![Ethyl 4-phenyl-3-[(phenylacetyl)oxy]-3-butenoate](/img/structure/B371642.png)
